Morpholine phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

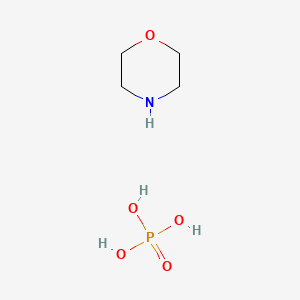

Morpholine phosphate is a chemical compound that combines morpholine, an organic chemical compound with the formula O(C2H4)2NH, and phosphate, a salt or ester of phosphoric acid. Morpholine is a heterocycle featuring both amine and ether functional groups, making it a versatile compound in various chemical reactions . Phosphate groups are commonly found in biological systems and are crucial for energy transfer and storage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Morpholine can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid . The phosphate group can be introduced by reacting morpholine with phosphoric acid or its derivatives under controlled conditions. The reaction typically involves heating and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of morpholine, phosphate often involves large-scale chemical reactors where diethanolamine is dehydrated to form morpholine, which is then reacted with phosphoric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Análisis De Reacciones Químicas

Phosphoramidate Formation via Metal Catalysis

Morpholine reacts with phosphate esters (e.g., triethyl phosphite) in the presence of transition-metal catalysts to form phosphoramidates. Key catalytic systems include:

Table 1: Catalytic Systems for Phosphoramidate Synthesis

| Catalyst | Conditions | R (Phosphate) | R’ (Morpholine) | Yield (%) |

|---|---|---|---|---|

| CuI (20 mol%) | MeCN, 55°C | Me, Et, i-Pr | H, alkyl | 16–98 |

| Fe₃O₄@MgO (15%) | CCl₄, 20°C | Et, i-Pr | H, Bn | 52–85 |

| CuBr (5 mol%) | EtOAc, 25°C | Me, Ph | H, cycloalkyl | 86–96 |

-

Mechanism : Metal catalysts facilitate P–N bond formation via oxidative addition, with morpholine acting as the nucleophile attacking the electrophilic phosphorus center.

Hydrolysis of Morpholine-Phosphate Adducts

Phosphoramidates derived from morpholine undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the phosphoryl oxygen increases electrophilicity, accelerating P–O bond cleavage.

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the phosphorus center.

Hydrolysis Pathways

-

Metaphosphate Intermediate Model : Proton transfer stabilizes charge on the leaving group, leading to metaphosphate-like transition states (no stable intermediates) .

-

Direct Displacement : Concerted bond breaking/forming via a pentacoordinated phosphorane transition state .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Morpholine phosphate is significant in the pharmaceutical industry due to its role in enhancing drug properties and serving as a scaffold for drug design.

- Central Nervous System Drug Development : Morpholine derivatives are extensively used in developing drugs targeting the central nervous system (CNS). Their unique structural properties allow for improved blood-brain barrier permeability and enhanced pharmacokinetic profiles. For instance, morpholine-containing compounds have been identified as effective scaffolds for various CNS-active drugs, including anxiolytics and antidepressants like reboxetine and moclobemide .

- Antisense Oligonucleotides : Phosphorodiamidate morpholino oligonucleotides (PMOs), which incorporate this compound, are promising tools in gene therapy. They can modulate gene expression by binding to specific RNA sequences. Recent advancements in their synthesis have improved accessibility for therapeutic applications .

Biocatalysis and Enzyme Activation

This compound plays a crucial role in biocatalytic processes by acting as a buffer that enhances enzyme activity.

- Enzyme Stability and Activity : Morpholine-based buffers, particularly 3-(N-morpholino)propanesulfonic acid (MOPS), have been shown to stabilize flavin-dependent oxidoreductases during photobiocatalysis. These buffers facilitate asymmetric redox transformations by regenerating flavin cofactors and improving the operational stability of enzymes .

Agricultural Applications

In agriculture, this compound is utilized primarily as a fungicide and emulsifier.

- Fungicides : Morpholine derivatives are effective fungicides used to protect crops from fungal infections. Compounds such as fenpropimorph inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, thereby preventing fungal growth on cereal crops .

- Emulsifiers : this compound is also employed as an emulsifier in agricultural products, providing protective coatings for fruits against pests and diseases .

Microbicides and Disinfectants

This compound has been investigated for its potential as a microbicide.

- Corrosion Inhibition and Microbial Resistance : Studies indicate that this compound can serve as an effective corrosion inhibitor while also exhibiting antimicrobial properties. Its application in disinfectants raises concerns about microbial resistance, necessitating further research into its efficacy and safety .

Chemical Synthesis and Industrial Applications

This compound is widely used in various chemical processes.

- Organic Synthesis : It serves as a reagent in organic synthesis, particularly in the production of pharmaceuticals like linezolid and gefitinib. Its ability to form stable intermediates makes it valuable in synthesizing complex organic molecules .

- Catalysts : In industrial settings, this compound is used as a catalyst or additive to improve reaction efficiencies, particularly in steam systems within nuclear power plants and chemical manufacturing .

Data Summary Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | CNS drugs (e.g., reboxetine) | Enhanced blood-brain barrier permeability |

| Antisense oligonucleotides (PMOs) | Modulates gene expression | |

| Biocatalysis | Enzyme stabilization | Improved operational stability of enzymes |

| Agriculture | Fungicides (e.g., fenpropimorph) | Protects crops from fungal infections |

| Emulsifiers for fruit protection | Provides pest resistance | |

| Microbicides | Disinfectants | Effective corrosion inhibition |

| Chemical Synthesis | Organic synthesis (e.g., linezolid) | Forms stable intermediates |

| Catalysts in industrial processes | Enhances reaction efficiencies |

Mecanismo De Acción

The mechanism of action of morpholine, phosphate involves its interaction with various molecular targets. In biological systems, morpholine derivatives can bind to nucleic acids, altering their function and expression. The phosphate group plays a crucial role in energy transfer and storage, making morpholine, phosphate an important compound in biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: Another secondary amine with similar chemical properties but lacks the ether functional group present in morpholine.

Tetrahydrofuran: An ether with a similar ring structure but lacks the amine group.

Diethanolamine: A precursor to morpholine with both amine and alcohol functional groups.

Uniqueness

Morpholine phosphate is unique due to its combination of amine and ether functional groups, which allows it to participate in a wide range of chemical reactions. Its phosphate component further enhances its versatility, making it useful in both chemical and biological applications .

Propiedades

Número CAS |

63079-67-4 |

|---|---|

Fórmula molecular |

C4H12NO5P |

Peso molecular |

185.12 g/mol |

Nombre IUPAC |

morpholine;phosphoric acid |

InChI |

InChI=1S/C4H9NO.H3O4P/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H3,1,2,3,4) |

Clave InChI |

IBYAOODMUFJKEW-UHFFFAOYSA-N |

SMILES |

C1COCCN1.OP(=O)(O)O |

SMILES canónico |

C1COCCN1.OP(=O)(O)O |

Key on ui other cas no. |

68412-61-3 63079-67-4 |

Pictogramas |

Irritant |

Números CAS relacionados |

110-91-8 (Parent) |

Sinónimos |

morpholine morpholine hydrochloride morpholine hydroiodide morpholine phosphate morpholine phosphate (3:1) morpholine phosphonate (1:1) morpholine sulfite (1:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.